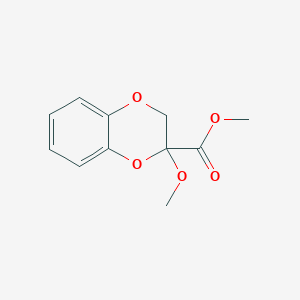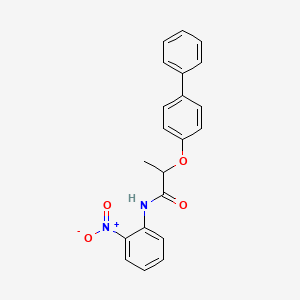
methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Descripción general
Descripción
Methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate, also known as MDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzodioxine compounds, which have been studied for their various biological activities. The purpose of
Mecanismo De Acción
Methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate's mechanism of action is not fully understood, although it is believed to involve the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has also been found to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects
methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and oxidative stress. methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, one limitation of methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is its low aqueous solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate, including its potential use as a therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action, as well as its potential side effects and toxicity. Additionally, research is needed to optimize its pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability. Finally, methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate's potential applications in drug delivery systems and nanotechnology should also be explored.
Conclusion
methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound that has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for developing new drugs. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity. Overall, methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate represents a promising area of research for developing new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential therapeutic applications in treating various diseases, such as cancer, inflammation, and neurodegenerative disorders. methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has also been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for developing new drugs.
Propiedades
IUPAC Name |
methyl 3-methoxy-2H-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-10(12)11(14-2)7-15-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGFVFFBLLLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC2=CC=CC=C2O1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4174163.png)
![ethyl 2-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4174181.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4174184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4174192.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4174203.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174210.png)
![4-[(3-bromo-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4174215.png)
![ethyl 3,3,3-trifluoro-2-{2-[(4-fluorobenzoyl)amino]-4-methyl-1,3-benzothiazol-6-yl}-2-hydroxypropanoate](/img/structure/B4174217.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4174226.png)
![N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4174230.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4174242.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4174243.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4174251.png)